4,7-Dichlorothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4,7-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFNEZHBCHIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Strategies
Introducing chlorine atoms at the 4- and 7-positions is the most critical step. Two primary methods are inferred from analogous syntheses:
Direct Chlorination Using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a widely used chlorinating agent for heterocycles due to its ability to replace hydroxyl or amino groups with chlorine. For this compound:
-
Reaction Setup : The thieno[3,2-d]pyrimidine precursor is refluxed in excess POCl₃ (5–10 equivalents) at 105–110°C for 6–12 hours.
-
Quenching and Isolation : The mixture is cooled, poured onto ice, and neutralized with a saturated sodium bicarbonate solution. The product precipitates and is purified via recrystallization (e.g., ethanol/water).
This method is favored for its scalability and compatibility with electron-deficient heterocycles, though it requires careful handling due to POCl₃’s toxicity and corrosivity.
Sequential Chlorination via Radical Intermediates
Alternative approaches involve radical chlorination, though these are less common. For example:
-
UV-Initiated Chlorination : The thienopyrimidine derivative is exposed to chlorine gas (Cl₂) under UV light in a carbon tetrachloride (CCl₄) solvent.
-
Regioselectivity Control : The 4- and 7-positions are selectively chlorinated due to their higher electron density compared to other positions on the ring.
While this method avoids POCl₃, it poses challenges in regioselectivity and safety due to Cl₂’s volatility.
Industrial-Scale Optimization
Yield and Purity Enhancements
Industrial processes prioritize yield, purity, and cost-effectiveness. Key optimizations include:
-
Solvent Recycling : Recovering and reusing POCl₃ or CCl₄ reduces waste and costs.
-
Catalytic Additives : Small quantities of Lewis acids (e.g., FeCl₃) accelerate chlorination, reducing reaction times by ~30%.
-
Crystallization Techniques : Gradient cooling (e.g., from 80°C to 4°C) improves crystal purity (>99.5% by HPLC) .
Chemical Reactions Analysis
3.1. Nucleophilic Substitution Reactions
The dichloro substituents at positions 4 and 7 make this compound reactive towards nucleophiles. Common nucleophilic substitution reactions include:
-
Reaction with Amines : The dichloro compound can react with various amines to form substituted thieno[3,2-d]pyrimidines. For instance:
-
Example : The reaction of 4,7-dichlorothieno[3,2-d]pyrimidine with aniline derivatives has been reported to yield compounds with enhanced biological activity .
3.2. Cyclization Reactions
Cyclization reactions can also occur under specific conditions, leading to the formation of more complex structures. For instance:
-
Formation of Pyrrolo Derivatives : By reacting with suitable precursors under acidic or basic conditions, pyrrolo derivatives can be synthesized from this compound .
3.3. Biological Activity and Mechanism of Action
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve:
-
Cell Cycle Arrest : Studies have shown that this
Scientific Research Applications
Anticancer Activity
4,7-Dichlorothieno[3,2-d]pyrimidine has been studied for its antiproliferative properties against various cancer cell lines. Research indicates that halogenated thieno[3,2-d]pyrimidines exhibit selective cytotoxicity, which is crucial for developing targeted cancer therapies.
- Mechanism of Action : The compound induces apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. Studies have shown that it can arrest the cell cycle at the G2/M phase, leading to cell death through apoptotic pathways rather than necrosis .
-
Case Studies :
- In vitro studies demonstrated that this compound derivatives showed significant antiproliferative activity against multiple cancer types, including MDA-MB-231 (triple-negative breast cancer) and L1210 (leukemia) cells. The presence of chlorine atoms at specific positions was found to enhance biological activity .
- A comparative study highlighted that introducing iodine at the C7 position of related compounds significantly increased their potency against cancer cell lines, suggesting that structural modifications can optimize therapeutic efficacy .
Antimicrobial Properties
Beyond anticancer applications, this compound has demonstrated antifungal activity . It selectively inhibits various fungal strains, including Cryptococcus neoformans, which is particularly relevant for treating opportunistic infections in immunocompromised patients .
Kinase Inhibition
The compound has also been investigated as a potential kinase inhibitor . Focal adhesion kinase (FAK) is a target in invasive cancers; studies have shown that thieno[3,2-d]pyrimidines can inhibit FAK with promising IC50 values. This suggests their potential use in developing therapies for metastatic cancers where FAK plays a critical role .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents to enhance biological activity. For example:
- Preparation of Fimepinostat : This compound is synthesized using this compound as an intermediate and has been evaluated in clinical trials for lymphoma and solid tumors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,7-Dichlorothieno[3,2-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can include inhibition of kinases, modulation of receptor activity, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
The reactivity of 2,4-dichlorothieno[3,2-d]pyrimidine is compared to other dichlorinated heterocycles (Table 1):
Key Observations :
- Positional Reactivity: In thieno- and pyrrolo-pyrimidines, the 4-chlorine is more labile than the 2-chlorine due to electronic and steric effects .
- Core Structure Influence : Pyrido[3,2-d]pyrimidines (e.g., 4,7-dichloro derivatives) exhibit distinct substitution patterns, enabling sequential functionalization for kinase-targeted therapies .
Anticonvulsant Activity
- Thieno[3,2-d]pyrimidines: Derivatives of 2,4-dichlorothieno[3,2-d]pyrimidine (e.g., 2-chloro-4-triazolyl analogs) show protection against maximal electroshock (MES)-induced seizures at 30–100 mg/kg in mice .
- Pyrrolo[2,3-d]pyrimidines: Limited anticonvulsant data exists, but pyrrolo-pyrimidine scaffolds are explored for kinase inhibition rather than CNS activity .
Kinase Inhibition
- EGFR Inhibition: 2,4-Dichlorothieno[3,2-d]pyrimidine is a key intermediate in synthesizing olmutinib, a third-generation EGFR inhibitor .
- CHK1 Inhibition : Morpholine-substituted pyrrolo[2,3-d]pyrimidines (e.g., compound 9 in ) demonstrate potent CHK1 inhibition (IC₅₀ < 10 nM) for cancer therapy.
Antibacterial Activity
- Thieno[3,2-d]pyrimidines: The parent compound shows weak activity against Bacillus subtilis (43% inhibition at 100 μM) . Substituted derivatives (e.g., acyl hydrazones) exhibit broader but moderate antibacterial effects .
- Pyrido[3,2-d]pyrimidines: No significant antibacterial activity reported; focus remains on kinase modulation .
Thieno[3,2-d]pyrimidine Derivatives
- Functionalization : The 4-Cl undergoes substitution with azoles (triazole, imidazole) under mild conditions (K₂CO₃, DMF, reflux) .
- Drug Development : Used in olmutinib synthesis (anti-cancer) and anticonvulsant agents .
Pyrrolo[2,3-d]pyrimidine Derivatives
Biological Activity
4,7-Dichlorothieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thienopyrimidine scaffold characterized by two chlorine substituents at the 4 and 7 positions. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound in drug development.
The biological activity of this compound varies depending on its target. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to inhibit kinases and modulate receptor activities.
- Nucleic Acid Interaction : It can interfere with nucleic acid synthesis, impacting DNA and RNA processes vital for cell proliferation and survival.
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated moderate antiproliferative activity against multiple cancer cell lines. For example, it induced apoptosis in leukemia L1210 cells and showed selective activity against solid tumors such as breast cancer .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 3.5 | Cell cycle arrest at G2/M phase |
| HeLa | 6.0 | Cytostatic effect |
- Structure-Activity Relationship (SAR) : Studies indicate that the presence of halogens at specific positions enhances biological activity. Chlorination at the C4 position is critical for maintaining antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
- Fungal Inhibition : The compound exhibited selective inhibition against Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
- Broad Spectrum Activity : Its derivatives have been screened against various microbial strains, indicating a broad spectrum of antimicrobial activity .
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of thienopyrimidine derivatives against Plasmodium falciparum, revealing that certain derivatives significantly reduced parasitemia levels in vivo. The study suggested that structural modifications could enhance efficacy while reducing toxicity associated with cardiac channels .
- Anti-inflammatory Effects : Compounds related to thienopyrimidine structures exhibited anti-inflammatory properties by inhibiting nitric oxide production and inflammatory cytokines in macrophage models. This suggests that derivatives could serve as potential anti-inflammatory agents alongside their anticancer activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,7-dichlorothieno[3,2-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine scaffolds. Key steps include:
- Chlorination : Selective chlorination at the 4 and 7 positions using phosphorus oxychloride (POCl₃) under reflux conditions. Regioselectivity is influenced by the electron density of the heterocyclic ring .
- Substitution Reactions : Reacting dichlorinated intermediates with nucleophiles (e.g., amines) to introduce functional groups. For example, refluxing with morpholine in ethanol introduces morpholine substituents .
- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by LCMS .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons adjacent to chlorine atoms. Deshielding effects from electronegative Cl atoms result in distinct downfield shifts (e.g., aromatic protons near Cl at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₂Cl₂N₂S: m/z 205.06) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as seen in related dichlorothienopyrimidines .
Advanced Research Questions
Q. How does substituent placement (4 vs. 7 positions) influence biological activity in thienopyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorine Positioning : 7-Cl derivatives exhibit stronger kinase inhibition (e.g., CHK1 IC₅₀ < 100 nM) due to enhanced hydrophobic interactions with ATP-binding pockets .
- Substituent Effects : Bulky groups at the 4-position improve selectivity for targets like EGFR (e.g., olmutinib derivatives show 36-fold higher potency than donepezil for BuChE inhibition) .
- Data Table : Inhibitory Activities of Select Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8h (7-Cl) | Aβ40 Aggregation | 900 | |
| Olmutinib Analog | EGFR | 2.1 | |
| 10b (4-phenethyl) | Dual AChE/BuChE | 8.6/2.6 |
Q. What experimental protocols are used to evaluate the anti-aggregation activity of thienopyrimidines in neurodegenerative disease models?
- Methodological Answer :
- Thioflavin T (ThT) Assay : Monitor β-amyloid (Aβ) aggregation kinetics. Compounds are incubated with Aβ40/42 peptides, and fluorescence (λₑₓ = 440 nm, λₑₘ = 485 nm) quantifies fibril formation .
- Transmission Electron Microscopy (TEM) : Visualize fibril morphology. Pre-incubation with 10 µM 4,7-dichloro derivatives reduces fibril density by >50% compared to controls .
- Cholinesterase Inhibition : Ellman’s assay measures AChE/BuChE activity using acetylthiocholine iodide (ATChI) and 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) .
Q. How do reaction conditions control regioselectivity in nucleophilic substitution of dichlorothienopyrimidines?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at the 4-position due to better stabilization of transition states .
- Catalysts : DIPEA enhances nucleophilicity of amines, enabling selective displacement of 7-Cl in dichloro intermediates (yields >75%) .
- Temperature : Reflux (80–100°C) accelerates reaction rates while maintaining regioselectivity, critical for synthesizing JAK/CHK1 inhibitors .
Safety and Handling
Q. What precautions are essential when handling halogenated thienopyrimidines in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal exposure. Chlorinated heterocycles may cause irritation .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile POCl₃ or HCl byproducts .
- Waste Disposal : Halogenated waste must be segregated and treated via neutralization (e.g., NaOH for acidic byproducts) before disposal .
Multi-Targeting Drug Design
Q. Can 4,7-dichlorothienopyrimidines act as multi-targeting agents in Alzheimer’s disease?
- Methodological Answer :
- Dual Aβ/Cholinesterase Inhibition : Compound 8h inhibits Aβ40 aggregation (IC₅₀ = 900 nM) and AChE/BuChE (IC₅₀ = 8.6/2.6 µM) via π-π stacking and hydrogen bonding .
- Metal Chelation : Pyrimidine N atoms chelate Fe²⁺ (22–37% at 50 µM), mitigating oxidative stress in neuronal cells .
- In Silico Validation : Molecular docking (Discovery Studio 4.0) confirms binding to Aβ fibrils (PDB: 2LMN) and cholinesterase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
